

Crystallization of JE-2147 with HIV Protease: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JE-2147

Cat. No.: B1672827

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the co-crystallization of the potent inhibitor **JE-2147** with HIV-1 protease. The information compiled herein is based on established methodologies for the expression, purification, and crystallization of HIV-1 protease in complex with various inhibitors, with a specific focus on achieving high-resolution crystals suitable for X-ray diffraction analysis.

Introduction

Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). **JE-2147** (also known as AG1776 or KNI-764) is a potent, second-generation peptidomimetic inhibitor of HIV-1 protease, exhibiting a picomolar inhibition constant (K_i) of 41 ± 18 pM.^{[1][2]} Structural analysis of the HIV-1 protease-**JE-2147** complex provides invaluable insights into the molecular basis of its high affinity and can guide the development of new inhibitors with improved efficacy and resistance profiles. The crystal structure of the complex has been determined to a resolution of 1.09 Å (PDB ID: 1KZK).^{[1][3]}

This guide outlines the necessary steps to reproduce the co-crystallization of **JE-2147** with a stabilized mutant of HIV-1 protease, a prerequisite for detailed structural and functional studies.

Data Presentation

Table 1: Crystallographic Data for JE-2147-HIV Protease Complex (PDB ID: 1KZK)

Parameter	Value	Reference
Resolution (Å)	1.09	[1][3]
R-Value Work	0.151	[3]
R-Value Free	0.189	[3]
Method	X-RAY DIFFRACTION	[3]

Experimental Protocols

Protocol 1: Expression and Purification of a Crystallography-Grade HIV-1 Protease Mutant

This protocol describes the expression in *Escherichia coli* and subsequent purification of a mutated HIV-1 protease, engineered for enhanced stability and to prevent autoproteolysis, making it suitable for crystallization. Commonly used mutations for this purpose include Q7K, L33I, L63I to minimize autoproteolysis, and C67A, C95A to prevent oxidation.

Materials:

- *E. coli* BL21(DE3)pLysS cells
- pET expression vector (e.g., pET23a, pET32a(+)) containing the mutated HIV-1 protease gene
- Luria-Bertani (LB) broth and agar plates
- Ampicillin and Chloramphenicol
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.5% Triton X-100

- Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 2 M Urea, 1% Triton X-100
- Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT
- Refolding Buffer: 50 mM Sodium Acetate pH 5.5, 5% glycerol, 1 mM DTT
- Dialysis Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM DTT
- Ion-Exchange Chromatography Buffers (example for Q-Sepharose):
 - Buffer A: 50 mM Tris-HCl pH 8.0, 1 mM DTT
 - Buffer B: 50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT

Procedure:

- Transformation and Expression:
 1. Transform the pET vector containing the HIV-1 protease gene into competent E. coli BL21(DE3)pLysS cells.
 2. Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) and incubate overnight at 37°C.
 3. Inoculate a single colony into 50 mL of LB broth with the same antibiotics and grow overnight at 37°C with shaking.
 4. Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
 5. Induce protein expression by adding IPTG to a final concentration of 0.4 mM and continue to grow for 3-4 hours at 37°C.
 6. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Inclusion Body Isolation:

1. Resuspend the cell pellet in 20 mL of Lysis Buffer.
 2. Lyse the cells by sonication on ice.
 3. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
 4. Wash the inclusion bodies by resuspending the pellet in Inclusion Body Wash Buffer and centrifuge again. Repeat this step twice.
- Solubilization and Refolding:
 1. Solubilize the washed inclusion bodies in Solubilization Buffer.
 2. Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any insoluble material.
 3. Refold the protease by rapid dilution of the solubilized protein into a large volume of cold Refolding Buffer (1:100 ratio). Stir gently at 4°C for 12-18 hours.
 - Purification:
 1. Concentrate the refolded protease using tangential flow filtration or a similar method.
 2. Dialyze the concentrated protein against Dialysis Buffer overnight at 4°C.
 3. Clarify the dialyzed protein by centrifugation at 20,000 x g for 30 minutes at 4°C.
 4. Perform ion-exchange chromatography. Load the clarified protein onto a Q-Sepharose column equilibrated with Buffer A.
 5. Elute the protein with a linear gradient of 0-1 M NaCl (Buffer B).
 6. Analyze the fractions by SDS-PAGE and pool the fractions containing pure HIV-1 protease.
 7. Concentrate the purified protein to approximately 5-10 mg/mL.

Protocol 2: Co-crystallization of HIV-1 Protease with JE-2147 by Hanging-Drop Vapor Diffusion

This protocol outlines the steps for setting up crystallization trials to obtain co-crystals of the HIV-1 protease-**JE-2147** complex.

Materials:

- Purified and concentrated HIV-1 protease (5-10 mg/mL in 50 mM Sodium Acetate pH 5.5, 1 mM DTT)
- **JE-2147** stock solution (10 mM in DMSO)
- Reservoir Solution (example): 0.1 M Sodium Citrate pH 5.0-6.0, 10-20% (w/v) Ammonium Sulfate
- 24-well crystallization plates
- Siliconized glass cover slips
- High-vacuum grease

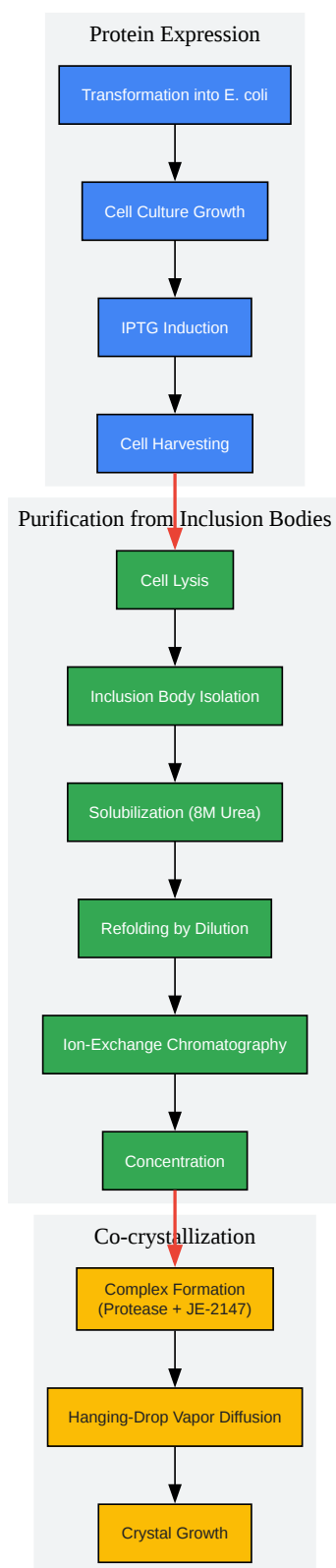
Procedure:

- Complex Formation:
 1. Prepare the HIV-1 protease-**JE-2147** complex by adding the **JE-2147** stock solution to the purified protease solution to a final molar ratio of 1:5 (protease:inhibitor).
 2. Incubate the mixture on ice for at least 1 hour to ensure complete binding.
 3. Centrifuge the complex at 14,000 x g for 10 minutes at 4°C to remove any precipitated inhibitor.
- Crystallization Setup:
 1. Apply a thin, continuous ring of high-vacuum grease to the rim of each well of the 24-well crystallization plate.
 2. Pipette 500 µL of the Reservoir Solution into each well.

3. On a siliconized glass cover slip, pipette a 1-2 μL drop of the HIV-1 protease-**JE-2147** complex solution.
4. Pipette an equal volume (1-2 μL) of the Reservoir Solution from the corresponding well into the drop containing the complex.
5. Carefully invert the cover slip and place it over the well, ensuring a tight seal is formed with the vacuum grease.
6. Incubate the plates at a constant temperature, typically 4°C or 20°C.
7. Monitor the drops for crystal growth over a period of several days to weeks.

Visualizations

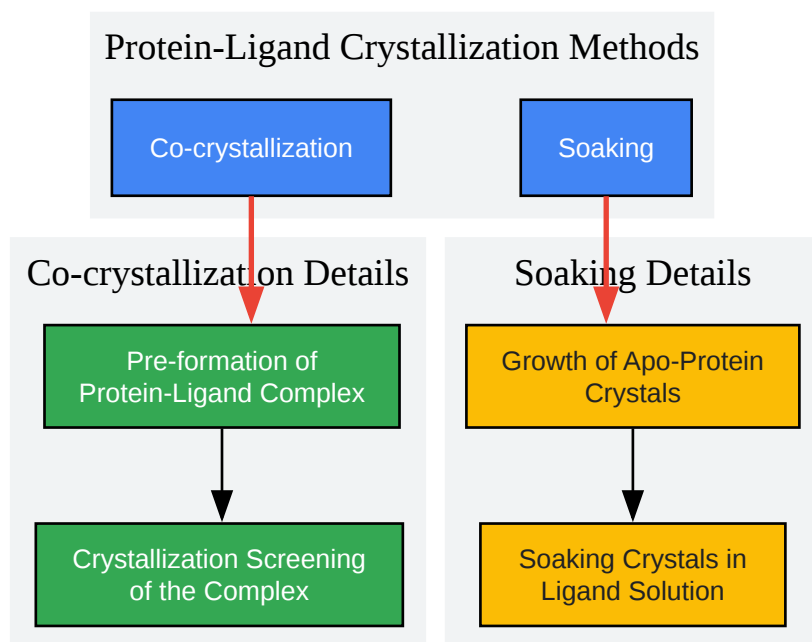
Experimental Workflow for HIV-1 Protease Expression and Purification



[Click to download full resolution via product page](#)

Caption: Workflow for the expression, purification, and co-crystallization of the HIV-1 protease-JE-2147 complex.

Logical Relationship of Crystallization Techniques



[Click to download full resolution via product page](#)

Caption: Overview of the primary methods for obtaining protein-ligand complex crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two-Step Preparation of Highly Pure, Soluble HIV Protease from Inclusion Bodies Recombinantly Expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystallization of JE-2147 with HIV Protease: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672827#techniques-for-crystallizing-je-2147-with-hiv-protease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com